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This section summarizes key design elements and findings from the Phase I, first-in-human study of

afuresertib (NCT00881946) in patients with relapsed or refractory hematologic malignancies [1].

Study Design and Patient Demographics

Objective: To evaluate the safety, pharmacokinetics, and initial clinical activity of once-daily oral

afuresertib [1]. Design: Open-label, dose-escalation study [1].

Table: Key Eligibility Criteria

Criterion Description
Patient Adults with relapsed/refractory hematologic malignancies [1].
Population

Prior Therapy No limit for dose-escalation part; <4 prior cytotoxic regimens for expansion cohort [1].

Key HIV-associated malignancies; solid organ transplant; acute leukemias, CML in blast
Exclusions crisis, MDS, and myelofibrosis (excluded from initial dose escalation) [1].

Table: Patient Baseline Characteristics (N=73)
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Characteristic Value

Median Age 63 years (range: 18-82) [1].

Primary Multiple Myeloma (MM; n=34), Non-Hodgkin Lymphoma (NHL; n=13), Hodgkin
Diagnoses Disease (HD; n=8), Acute Myelogenous Leukemia (AML; n=9), Chronic

Lymphocytic Leukemia (CLL; n=7), etc. [1].

Prior Therapies Median of 5.5 lines (range: 2-10); 97.1% prior immunomodulators, 88.2% prior
(MM pts) proteasome inhibitors [1].

Dosing and Dose-Limiting Toxicities (DLTSs)

Dosing: Afuresertib was administered orally once daily in 21-day cycles [1]. The dose was escalated across
cohorts from 25 mg to 150 mg. Maximum Tolerated Dose (MTD): 125 mg per day [1]. Dose-Limiting
Toxicity (DLT): The MTD was established based on 2 DLTs of liver function test abnormalities in the 150
mg cohort [1].

Safety and Clinical Activity

Most Frequent Adverse Events: The most common non-hematologic adverse events were gastrointestinal:

nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) [1].

Table: Efficacy Outcomes in Key Patient Subgroups

Diagnosis Response

Multiple 3 patients attained Partial Response (PR); 3 additional patients attained Minimal
Myeloma Response (MR) [1].

Other Clinical activity was also observed in patients with Non-Hodgkin Lymphoma,
Malignancies Langerhan's cell histiocytosis, and Hodgkin disease [1].
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Pharmacokinetic Profile

The pharmacokinetic (PK) analysis revealed that maximum plasma concentrations (C~max~) and exposure
(AUC~0-24h~) were generally dose-proportional at doses above 75 mg [1]. The median time to peak plasma

concentration (T~max~) was 1.5 to 2.5 hours post-dose, and the half-life was approximately 1.7 days [1].

Experimental Protocols

Protocol: Phase | Dose Escalation Design

Methodology Summary: The study began with a single dose given to a sentinel patient for PK analysis [1].
Subsequent cohorts used an accelerated dose titration design, enrolling a minimum number of patients to
ensure at least one completed one cycle before escalation [1]. Accelerated titration was terminated upon
occurrence of one Grade 2 toxicity in two patients or the first DLT, after which a traditional "3 + 3" design

was implemented [1]. Escalation continued until the MTD was defined [1].

Key Assessments:

e Disease Response: Evaluated per disease-specific criteria (e.g., Durie et al. for Multiple Myeloma)
[1].

o Safety: Assessed weekly during Cycle 1 and every 21 days thereafter [1].

¢ Pharmacokinetics: Blood samples for PK analysis were taken at multiple time points after a single
dose and on repeat dosing [1]. Afuresertib plasma concentration was determined using an approved
analytical methodology, and noncompartmental analysis was performed using WinNonlin Professional

[1].

Subsequent Development and Ongoing Trials

The clinical development of afuresertib has continued, exploring its potential in solid tumors and in

combination with other agents.

Phase I/II Trial in Solid Tumors (NCT05383482): An ongoing, single-arm, open-label study is evaluating
afuresertib in combination with sintilimab (an anti-PD-1 antibody) and chemotherapy (nab-paclitaxel or

docetaxel) in patients with selected anti-PD-1/PD-L1 resistant solid tumors [2].
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e Primary Objectives: To determine the MTD and Recommended Phase 2 Dose (RP2D) of the
combination in the dose-escalation phase (Phase I), and to evaluate the Objective Response Rate
(ORR) in the expansion phase (Phase II) [2].

¢ Study Population: Patients with NSCLC, gastric/GEJ cancer, esophageal cancer, cervical cancer,
and endometrial cancer [2]. The study is currently recruiting, with an estimated completion date of
December 31, 2025 [2].

Mechanism of Action and Signaling Pathway

Afuresertib is a highly selective, reversible, ATP-competitive, pan-AKT kinase inhibitor [1] [3]. It potently
inhibits the PI3K/AKT pathway, which is constitutively active in many cancers and provides critical
proliferative and anti-apoptotic signals [1]. In hematologic malignancy cell lines, afuresertib has been

shown to induce apoptosis in a dose-dependent manner [1].

The diagram below illustrates the targeted signaling pathway and afuresertib's mechanism of action.
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PI3K/AKT Pathway and Afuresertib Mechanism
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Conclusion

The initial Phase I dose-escalation study established a foundation for afuresertib's clinical profile, defining
an MTD of 125 mg daily and showing promising single-agent activity, particularly in heavily pretreated
Multiple Myeloma [1]. Its development has expanded into combination regimens with immunotherapy and
chemotherapy, aiming to overcome treatment resistance in solid tumors [2]. As an AKT inhibitor,

afuresertib represents a targeted approach to disrupting a key survival pathway in cancer cells.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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